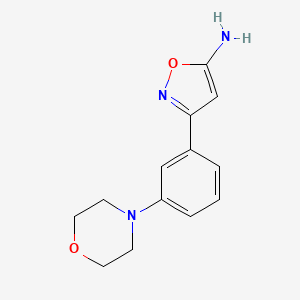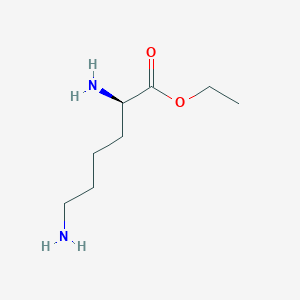
Ethyl (2R)-2,6-diaminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2,6-diaminohexanoate is an ester derivative of lysine, an essential amino acid This compound is characterized by its two amino groups located at the 2nd and 6th positions of the hexanoate chain, making it a diamino ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2R)-2,6-diaminohexanoate can be synthesized through the esterification of lysine. The process typically involves the reaction of lysine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Lysine+EthanolH2SO4Ethyl (2R)-2,6-diaminohexanoate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in ethyl (2R)-2,6-diaminohexanol.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl (2R)-2,6-diaminohexanol.
Substitution: Formation of various substituted amino esters.
Scientific Research Applications
Ethyl (2R)-2,6-diaminohexanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of amino acid metabolism and protein synthesis.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2,6-diaminohexanoate involves its interaction with various molecular targets, primarily through its amino groups. These interactions can include hydrogen bonding, ionic interactions, and covalent modifications. The compound can influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes, thereby modulating biochemical processes.
Comparison with Similar Compounds
Lysine: The parent amino acid from which ethyl (2R)-2,6-diaminohexanoate is derived.
Ethyl (2S)-2,6-diaminohexanoate: The stereoisomer with the opposite configuration at the 2nd position.
Ethyl 2-aminohexanoate: A monoamino ester with only one amino group.
Uniqueness: this compound is unique due to its dual amino functionality, which imparts distinct chemical reactivity and biological activity compared to its monoamino and stereoisomeric counterparts. This dual functionality allows for more versatile applications in synthesis and research.
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl (2R)-2,6-diaminohexanoate |
InChI |
InChI=1S/C8H18N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,9-10H2,1H3/t7-/m1/s1 |
InChI Key |
CZEPJJXZASVXQF-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
CCOC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



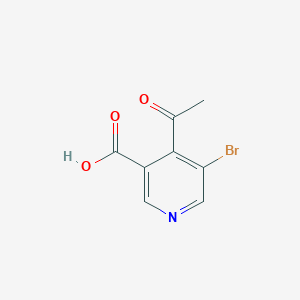
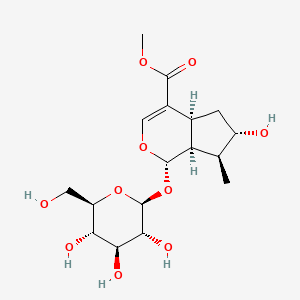
![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)



![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)

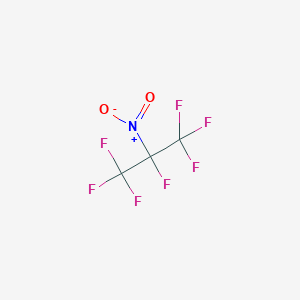
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
